molecular formula C12H18N2O B8730744 4-Methoxy-2-(piperidin-1-yl)aniline

4-Methoxy-2-(piperidin-1-yl)aniline

Cat. No. B8730744
M. Wt: 206.28 g/mol
InChI Key: CMAZWWZGJQKTIH-UHFFFAOYSA-N
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Patent
US07427683B2

Procedure details

1-(5-methoxy-2-nitro-phenyl)-piperidine (80 mg, 0.33 mmol, as prepared in the previous step) was stirred with 55 mg of 5% Pd—C in MeOH (4 mL) under H2 balloon pressure for 2 h. The reaction was filtered through Celite and concentrated in vacuo to afford 67 mg (98%) of the title compound as a reddish solid, which was used immediately without further purification. Mass spectrum (ESI, m/z): Calcd. for C12H18N2O, 207.1 (M+H), found 207.2.
Name
1-(5-methoxy-2-nitro-phenyl)-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
55 mg
Type
catalyst
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:15]([O-])=O)=[C:7]([N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:8]=1>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([NH2:15])=[C:7]([N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:8]=1

Inputs

Step One
Name
1-(5-methoxy-2-nitro-phenyl)-piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=C(C1)N1CCCCC1)[N+](=O)[O-]
Step Two
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
55 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1)N)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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